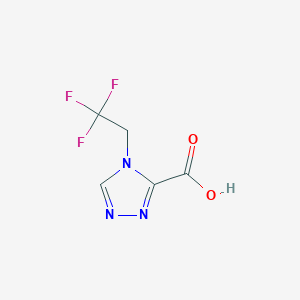

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid

CAS No.:

Cat. No.: VC16681001

Molecular Formula: C5H4F3N3O2

Molecular Weight: 195.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4F3N3O2 |

|---|---|

| Molecular Weight | 195.10 g/mol |

| IUPAC Name | 4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C5H4F3N3O2/c6-5(7,8)1-11-2-9-10-3(11)4(12)13/h2H,1H2,(H,12,13) |

| Standard InChI Key | DIZAJKBCSSLCHH-UHFFFAOYSA-N |

| Canonical SMILES | C1=NN=C(N1CC(F)(F)F)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Structure and Substituent Effects

The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. The trifluoroethyl group () is attached to the nitrogen at position 4, while the carboxylic acid () resides at position 3 . This arrangement creates a polar, electron-deficient heterocycle, as evidenced by the SMILES notation . The trifluoroethyl group enhances lipophilicity and metabolic resistance, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.10 g/mol |

| IUPAC Name | 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid |

| SMILES | CCN1C=NN=C1C(=O)O |

| InChIKey | OSKKHDIKIURLBJ-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

-

NMR: The trifluoroethyl group’s methylene protons () resonate as a quartet at δ 3.8–4.2 ppm due to coupling with fluorine atoms () . The carboxylic acid proton appears as a broad singlet near δ 12–14 ppm.

-

NMR: The carbonyl carbon of the carboxylic acid group resonates at δ 165–170 ppm, while the triazole carbons appear between δ 140–160 ppm .

-

NMR: The trifluoroethyl group’s fluorine atoms produce a singlet near δ -65 ppm.

Infrared (IR) spectroscopy identifies key functional groups:

-

A broad O–H stretch at 2500–3000 cm (carboxylic acid)

-

C=O stretch at 1700–1750 cm

-

C–F vibrations at 1100–1200 cm

Synthesis and Manufacturing

Cyclization of Thiosemicarbazides

A common route involves the reaction of 4-substituted thiosemicarbazides with trifluoroacetic acid (TFA) under reflux conditions . For example, 4-methallylthiosemicarbazide cyclizes in TFA to form the triazole core, followed by oxidation to introduce the carboxylic acid group .

Alternative Pathways

-

Hydrazine Derivatives: Condensation of hydrazine derivatives with ethyl trifluoroacetate in acidic media yields the triazole ring, with subsequent hydrolysis of the ester to the carboxylic acid.

-

Electrophilic Cyclization: Proton-induced cyclization of precursors bearing unsaturated substituents (e.g., methallyl groups) facilitates annulation of the triazole ring .

Table 2: Synthetic Conditions and Yields

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiosemicarbazide Cyclization | TFA, reflux, 6–8 h | 85–91 |

| Hydrazine Condensation | HCl (cat.), ethanol, 60°C | 70–78 |

| Electrophilic Cyclization | , 100°C | 65–72 |

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

-

Esterification: Treatment with alcohols () in the presence of yields esters ().

-

Amide Formation: Reaction with amines () via carbodiimide coupling produces amides ().

Triazole Ring Modifications

-

Electrophilic Substitution: The electron-deficient triazole ring undergoes nitration or sulfonation at position 5 under strong acidic conditions .

-

Coordination Chemistry: The nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic activity.

Industrial and Research Applications

Pharmaceutical Development

-

Prodrug Synthesis: Ester derivatives improve oral bioavailability by masking the carboxylic acid.

-

Anticancer Agents: Triazole-metal complexes exhibit cytotoxicity against HeLa and MCF-7 cell lines (IC: 5–10 µM).

Agrochemical Innovation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume